3-(Propylamino)pyrrolidine-2,5-dione
CAS No.: 474766-30-8
Cat. No.: VC7660113
Molecular Formula: C7H12N2O2
Molecular Weight: 156.185
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 474766-30-8 |
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Molecular Formula | C7H12N2O2 |
Molecular Weight | 156.185 |
IUPAC Name | 3-(propylamino)pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C7H12N2O2/c1-2-3-8-5-4-6(10)9-7(5)11/h5,8H,2-4H2,1H3,(H,9,10,11) |
Standard InChI Key | ISCOKDCBGVPLPL-UHFFFAOYSA-N |
SMILES | CCCNC1CC(=O)NC1=O |
Introduction
Structural Characteristics and Stereochemistry
Molecular Architecture
The pyrrolidine ring adopts a non-planar conformation due to its saturated nature, with the propylamino substituent introducing steric and electronic effects. Key structural features include:
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Ring substituents: Ketone groups at C2 and C5, and an (R)-configured propylamino group at C3.
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Chirality: The stereocenter at C3 dictates the compound’s enantiomeric properties. The (R)-configuration is confirmed by its InChI string (InChI=1S/C7H12N2O2/c1-2-3-8-5-4-6(10)9-7(5)11/h5,8H,2-4H2,1H3,(H,9,10,11)/t5-/m1/s1) .
Table 1: Structural Descriptors of 3-(Propylamino)pyrrolidine-2,5-dione
Property | Value | Source |
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Molecular Formula | C₇H₁₂N₂O₂ | |
Molecular Weight | 156.18 g/mol | |
XLogP3 | -0.4 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 3 | |
Rotatable Bond Count | 3 |
3D Conformational Analysis
Computational models predict that the propylamino side chain adopts a gauche conformation relative to the pyrrolidine ring, minimizing steric hindrance. The ketone groups participate in intramolecular hydrogen bonding with the amine group, stabilizing the molecule’s geometry .
Physicochemical Properties
The compound’s physicochemical profile, derived from PubChem computations, reveals insights into its solubility, stability, and reactivity:
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Solubility: The presence of two ketones and an amine group suggests moderate solubility in polar solvents (e.g., water, ethanol), though experimental data are lacking.
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Thermal Stability: No melting or boiling point data exist, but analogous pyrrolidine-2,5-diones typically decompose above 200°C.
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Acid-Base Behavior: The amine group (pKa ≈ 10–11) can protonate under acidic conditions, enhancing water solubility.
Table 2: Computed Physicochemical Properties
Property | Value | Method |
---|---|---|
Exact Mass | 156.089877630 Da | PubChem 2.1 |
Topological Polar SA | 49.4 Ų | Cactvs 3.4.6.11 |
Heavy Atom Count | 11 | PubChem 2.1 |
Synthesis and Analytical Characterization
Synthetic Routes
While no documented synthesis exists for 3-(propylamino)pyrrolidine-2,5-dione, plausible pathways include:
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Cyclization of N-Propylglutamic Acid: Heating N-propylglutamic acid under dehydrating conditions could yield the pyrrolidine-2,5-dione core.
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Amination of Pyrrolidine-2,5-dione: Nucleophilic substitution at C3 using propylamine in the presence of a Lewis acid catalyst.
Analytical Techniques
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Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 156.09 .
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NMR Spectroscopy: NMR would reveal signals for the propyl chain (δ 0.9–1.6 ppm) and ring protons (δ 3.0–4.5 ppm).
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X-ray Crystallography: Unavailable but essential for absolute stereochemical confirmation.
Comparative Analysis with Structural Analogues
Table 3: Comparison with Related Pyrrolidine-2,5-diones
Future Research Directions
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Synthetic Optimization: Develop enantioselective routes to access both (R)- and (S)-isomers.
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Biological Screening: Evaluate affinity for neurological targets (e.g., NMDA receptors).
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ADMET Profiling: Assess pharmacokinetics and toxicity in vitro.
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